

AZD8186 Efficacy Across Diverse Cancer Models: A Comparative Guide

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Compound of Interest		
Compound Name:	(Rac)-AZD8186	
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This guide provides a comprehensive cross-validation of the efficacy of AZD8186, a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3K β) and delta (PI3K δ), across various cancer models. The data presented herein is collated from preclinical and clinical studies to offer an objective comparison of its performance as a monotherapy and in combination with other anti-cancer agents.

Mechanism of Action and Therapeutic Rationale

AZD8186 selectively targets the p110β and p110δ isoforms of PI3K, key components of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently dysregulated in cancer, contributing to increased tumor cell growth, survival, and resistance to therapy.[2] Notably, tumors with a loss of the tumor suppressor PTEN (Phosphatase and Tensin homolog) exhibit a dependency on the PI3Kβ isoform for survival, making AZD8186 a targeted therapeutic strategy for PTEN-deficient cancers.[3][4][5][6] Preclinical studies have demonstrated that AZD8186 shows significant single-agent activity in cell lines and tumor models with PTEN loss.

Data Presentation: In Vitro and In Vivo Efficacy of AZD8186



The following tables summarize the quantitative data on the efficacy of AZD8186 from various preclinical studies, highlighting its activity as a single agent and in combination across different cancer cell lines and xenograft models.

Table 1: In Vitro Efficacy of AZD8186 in Cancer Cell

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Lines						
Cell Line	Cancer Type	PTEN Status	Assay Type	Paramete r	Value	Referenc e
MDA-MB- 468	Triple- Negative Breast Cancer	Null	Proliferatio n	GI50	65 nM	[3]
JEKO	Mantle Cell Lymphoma	Not Specified	Proliferatio n (IgM stimulated)	IC50	228 nM	[3]
BT474c	Breast Cancer (PIK3CA- mutant)	Wild-Type	Proliferatio n	IC50	1.981 μΜ	
Multiple Cell Lines	Various	Enriched for PTEN deficiency	Proliferatio n	GI50	< 1 µmol/L (in sensitive lines)	[3][4]
JEKO	Mantle Cell Lymphoma	Not Specified	pAKT (Ser473) Inhibition (IgM stimulated)	IC50	17 nM	[3]

Table 2: In Vivo Efficacy of AZD8186 in Xenograft Models



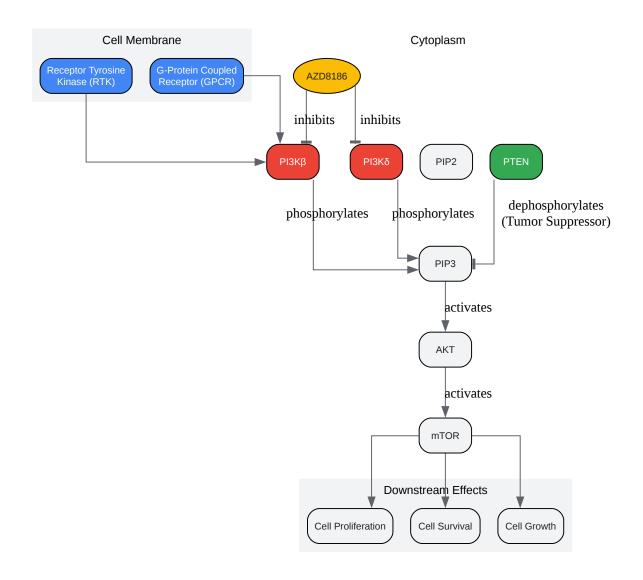
Cancer Model	Treatment	Dose & Schedule	Outcome	% Tumor Growth Inhibition (TGI) / Regression	Reference
HCC70 (TNBC)	AZD8186	25 mg/kg, BID	Inhibition	62%	[3]
HCC70 (TNBC)	AZD8186	50 mg/kg, BID	Inhibition	85%	[3]
MDA-MB-468 (TNBC)	AZD8186	25 mg/kg, BID	Inhibition	47%	[3]
MDA-MB-468 (TNBC)	AZD8186	50 mg/kg, BID	Inhibition	76%	[3]
PC3 (Prostate)	AZD8186	25 mg/kg, BID	Inhibition	Not specified	[3]
PC3 (Prostate)	AZD8186	50 mg/kg, BID	Inhibition	Not specified	[3]
HCC70 (TNBC)	AZD8186 + Docetaxel	25mg/kg BID + 15mg/kg	Inhibition	>90%	
PC3 (Prostate)	AZD8186 + Docetaxel	25mg/kg BID + 15mg/kg	Inhibition	>90%	
HCC70 (TNBC)	AZD8186 + Selumetinib	25mg/kg BID + 10mg/kg	Inhibition	94%	
HCC70 (TNBC)	AZD8186 + Vistusertib	25mg/kg BID + 15mg/kg QD	Regression	-23%	
786-0 (Renal)	AZD8186 + Vistusertib	12.5mg/kg BID + 15mg/kg QD	Regression	-82%	



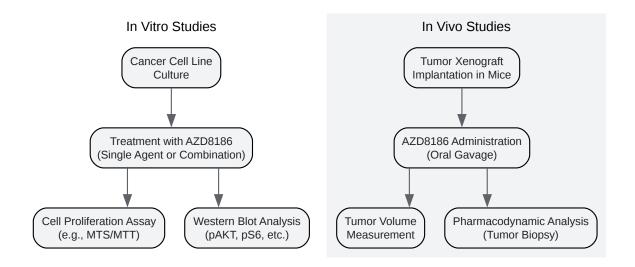
Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and a typical experimental workflow for evaluating AZD8186 efficacy are provided below.









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